molecular formula C20H15N3O B14726765 2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxamide CAS No. 13226-12-5

2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxamide

Cat. No.: B14726765
CAS No.: 13226-12-5
M. Wt: 313.4 g/mol
InChI Key: ZGIFFDYYZJUMQC-UHFFFAOYSA-N
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Description

2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxamide is a heterocyclic compound that features both isoquinoline and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of isoquinoline derivatives and pyrrole intermediates, which are subjected to cyclization reactions in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline derivatives: These compounds share the isoquinoline moiety and have similar chemical properties.

    Pyrrole derivatives: These compounds share the pyrrole moiety and exhibit similar reactivity.

Uniqueness

2-(Isoquinolin-1-yl)-5-phenyl-1h-pyrrole-3-carboxamide is unique due to the combination of isoquinoline and pyrrole moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

13226-12-5

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

2-isoquinolin-1-yl-5-phenyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C20H15N3O/c21-20(24)16-12-17(14-7-2-1-3-8-14)23-19(16)18-15-9-5-4-6-13(15)10-11-22-18/h1-12,23H,(H2,21,24)

InChI Key

ZGIFFDYYZJUMQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2)C3=NC=CC4=CC=CC=C43)C(=O)N

Origin of Product

United States

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